molecular formula C16H22N2O4 B8358656 6-(1-(tert-Butoxycarbonyl)piperidin-4-yl)nicotinic acid

6-(1-(tert-Butoxycarbonyl)piperidin-4-yl)nicotinic acid

Cat. No.: B8358656
M. Wt: 306.36 g/mol
InChI Key: UOLPEAAWHFNXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-(tert-Butoxycarbonyl)piperidin-4-yl)nicotinic acid is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-6-11(7-9-18)13-5-4-12(10-17-13)14(19)20/h4-5,10-11H,6-9H2,1-3H3,(H,19,20)

InChI Key

UOLPEAAWHFNXIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2 M sodium hydroxide solution (20 mL) was added to a solution of methyl 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)nicotinate described in Production Example 28-2 (1.07 g, 3.32 mmol) in ethanol (5 mL), and the mixture was stirred for 1 hour. 2 M hydrochloric acid was added to the reaction liquid at 0° C. The aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with a saturated saline solution and then dried over anhydrous sodium sulfate. The drying agent was separated by filtration and then the filtrate was concentrated under vacuum to obtain the title compound (534 mg, 52%).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
methyl 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)nicotinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 28-2
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
52%

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